1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a pyrrolidin-5-one core substituted with a 3-fluorophenyl group and linked via a urea bridge to a 4-ethoxyphenyl moiety. The molecular formula is inferred as C19H20FN3O3 (molecular weight ~357.4 g/mol), based on structurally similar compounds in and . Key structural features include:
- 4-Ethoxyphenyl group: Enhances lipophilicity and may influence metabolic stability compared to electron-withdrawing substituents (e.g., cyano or chloromethyl groups).
- 3-Fluorophenyl substituent: Fluorine atoms are known to improve bioavailability and resistance to oxidative metabolism.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-2-26-17-8-6-14(7-9-17)21-19(25)22-15-11-18(24)23(12-15)16-5-3-4-13(20)10-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUBAXMWVJMYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to summarize its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 327.37 g/mol. Its structure features a urea moiety linked to an ethoxyphenyl group and a pyrrolidine derivative, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies demonstrate its ability to induce apoptosis in various cancer types.
- Antimicrobial Properties : Preliminary tests indicate potential antibacterial and antifungal activities, suggesting a role in treating infections.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
- Anticancer Study : A study evaluated the effect of the compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Study : Another research focused on the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for bacteria and 16 µg/mL for fungi, demonstrating its potential as an antimicrobial agent.
Data Table
Comparison with Similar Compounds
Key Observations :
- Halogenation (F, Cl): Enhances metabolic stability and binding interactions. The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects better than dichloro derivatives (e.g., 6b in , MW 306.0) . Ethoxy vs. Acetyl: The 4-ethoxyphenyl group in the target compound offers greater metabolic resistance compared to acetylated analogs (e.g., CAS 894030-20-7) .
- Synthetic Yields :
- Urea derivatives with simple aryl groups (e.g., 6a) achieve higher yields (~87%) than those with heterocyclic substituents (e.g., 8a, 50.3%) due to steric and electronic challenges .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-ethoxyphenyl isocyanate with a pyrrolidinone intermediate (e.g., 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine) in an inert solvent like dichloromethane or toluene under reflux. Optimization includes:
- Catalysis : Use of triethylamine to neutralize HCl byproducts and enhance reaction efficiency .
- Temperature Control : Reflux conditions (80–110°C) to ensure complete conversion while avoiding decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for high-purity isolation.
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Confirm substituent positions via - and -NMR chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidinone carbonyl at ~170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., calculated [M+H] for CHFNO: 356.14) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer :
- Solubility Testing : Use a shake-flask method in solvents (DMSO, ethanol, PBS) at 25°C. Record solubility thresholds via UV-Vis spectroscopy (λ = 270–300 nm for urea derivatives) .
- Stability Assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via LC-MS over 72 hours to identify hydrolytic byproducts (e.g., cleaved urea moieties) .
Advanced Research Questions
Q. How can researchers investigate the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Environmental Simulation : Use OECD 301F (Ready Biodegradability Test) in activated sludge. Track degradation via -NMR or LC-MS/MS to detect fluorophenyl metabolites .
- Abiotic Studies : Expose to UV light (254 nm) in aqueous solutions to study photolysis kinetics. Quantify half-life using first-order decay models .
Q. What experimental strategies are effective for resolving contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Refinement : Conduct parallel assays (e.g., kinase inhibition vs. MTT cytotoxicity) across 10–100 μM ranges. Use Hill slope analysis to distinguish target-specific effects from non-specific toxicity .
- Off-Target Profiling : Employ chemoproteomics (e.g., thermal shift assays) to identify unintended protein interactions contributing to data discrepancies .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for a target receptor?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target pockets (e.g., ATP-binding sites). Prioritize derivatives with improved hydrogen bonding (e.g., urea → thiourea substitutions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and binding free energy (MM-PBSA analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
